molecular formula C13H12N4O3S B12803592 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-09-5

9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12803592
CAS No.: 133627-09-5
M. Wt: 304.33 g/mol
InChI Key: YUBPWSHKRGSCJA-UHFFFAOYSA-N
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Description

9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the tetrazatricyclo core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

133627-09-5

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C13H12N4O3S/c1-16-10-6-4-8-15-12(10)17(21(2,19)20)11-9(13(16)18)5-3-7-14-11/h3-8H,1-2H3

InChI Key

YUBPWSHKRGSCJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N(C3=C(C1=O)C=CC=N3)S(=O)(=O)C

Origin of Product

United States

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